![molecular formula C20H21N3O4S2 B2580576 N-(4-((4-(ベンゾ[d]チアゾール-2-イルオキシ)ピペリジン-1-イル)スルホニル)フェニル)アセトアミド CAS No. 1251697-71-8](/img/structure/B2580576.png)
N-(4-((4-(ベンゾ[d]チアゾール-2-イルオキシ)ピペリジン-1-イル)スルホニル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has been studied for its potential anti-inflammatory properties. It has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation . Additionally, the compound has been evaluated for its ability to inhibit albumin denaturation, further supporting its potential as an anti-inflammatory agent . Molecular docking studies have also been conducted to understand the binding interactions of this compound with its protein targets .
作用機序
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cox enzymes .
Biochemical Pathways
Compounds with similar structures have been known to affect the arachidonic acid pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties .
生化学分析
Biochemical Properties
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with bacterial lipids, blocking their biosynthesis and exhibiting antimicrobial activity .
Cellular Effects
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in inflammation and cancer . The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . It also modulates gene expression related to inflammatory responses and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . It also interacts with bacterial lipid biosynthesis pathways, disrupting the formation of essential lipids and exerting antimicrobial effects . Furthermore, the compound’s structure allows it to interact with DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses and continuous suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and inhibits cancer cell growth without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions . This localization can enhance its efficacy in targeting specific cellular compartments and tissues.
Subcellular Localization
The subcellular localization of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus allows it to interact with DNA and modulate gene expression, while its localization in the cytoplasm enables it to influence signaling pathways and metabolic processes .
準備方法
The synthesis of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .
化学反応の分析
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the sulfonyl group.
類似化合物との比較
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown comparable biological activities and are used in similar research applications.
The uniqueness of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)21-15-6-8-17(9-7-15)29(25,26)23-12-10-16(11-13-23)27-20-22-18-4-2-3-5-19(18)28-20/h2-9,16H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNEZBACXCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

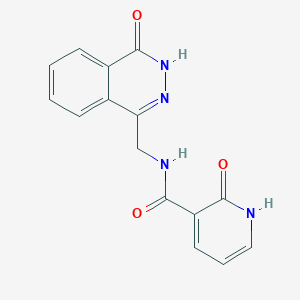
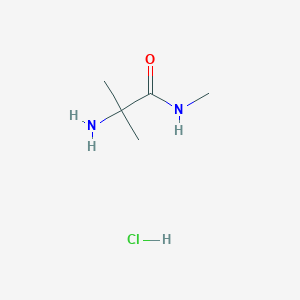
![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)

![1-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperidine-4-carboxamide](/img/structure/B2580502.png)

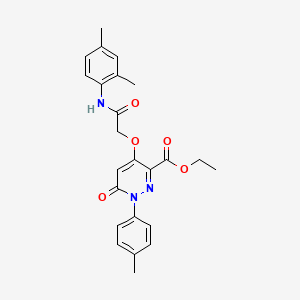
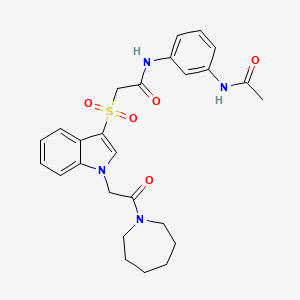
![6-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2580507.png)
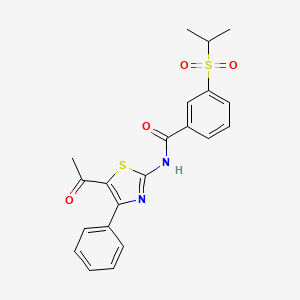

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)
